molecular formula C17H19NO2 B297319 2-(3,4-dimethylphenoxy)-N-methyl-N-phenylacetamide

2-(3,4-dimethylphenoxy)-N-methyl-N-phenylacetamide

Cat. No. B297319
M. Wt: 269.34 g/mol
InChI Key: YFNRPNUIXMFNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-methyl-N-phenylacetamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. DMPA belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.

Mechanism of Action

The mechanism of action of DMPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, DMPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, DMPA is able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMPA has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor activity, DMPA has been shown to have anti-inflammatory and neuroprotective effects. Specifically, DMPA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, as well as to protect against oxidative stress-induced damage in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPA is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. Additionally, DMPA has been shown to have a favorable toxicity profile, with minimal side effects observed in animal studies. However, one of the main limitations of DMPA is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for the study of DMPA. One area of research that is currently being explored is the development of novel formulations of DMPA that can improve its solubility and bioavailability in vivo. Additionally, there is interest in studying the potential use of DMPA in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Finally, there is a need for further research to elucidate the precise mechanism of action of DMPA, which could lead to the development of more targeted and effective cancer therapies.

Synthesis Methods

DMPA can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with N-methyl-N-phenylacetamide in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. This method has been optimized to produce high yields of DMPA with high purity.

Scientific Research Applications

DMPA has been extensively studied for its potential use as a pharmaceutical drug in the treatment of various diseases. One of the primary applications of DMPA is in the field of cancer research, where it has been shown to have potent anti-tumor activity in vitro and in vivo. DMPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-methyl-N-phenylacetamide

InChI

InChI=1S/C17H19NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18(3)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3

InChI Key

YFNRPNUIXMFNLE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2)C

Origin of Product

United States

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